molecular formula C4H5BN2O2 B6357254 Pyridazin-3-ylboronic acid CAS No. 1175560-30-1

Pyridazin-3-ylboronic acid

Cat. No.: B6357254
CAS No.: 1175560-30-1
M. Wt: 123.91 g/mol
InChI Key: LRHOJUFCNKAYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazin-3-ylboronic acid is a useful research compound. Its molecular formula is C4H5BN2O2 and its molecular weight is 123.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 97% is 124.0444076 g/mol and the complexity rating of the compound is 90.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridazin-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHOJUFCNKAYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309815
Record name B-3-Pyridazinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175560-30-1
Record name B-3-Pyridazinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175560-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-3-Pyridazinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Pyridazine Heterocyclic Core in Organic Synthesis

The pyridazine (B1198779) ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a crucial structural motif in many biologically active compounds. scholarsresearchlibrary.comresearchgate.netresearchgate.net Its presence can impart a range of desirable pharmacological properties. The pyridazine core is known for its distinct physicochemical properties, including weak basicity and a high dipole moment, which can influence molecular interactions such as hydrogen bonding and π-π stacking. nih.gov These characteristics are vital in drug design and molecular recognition. nih.gov

The electron-deficient nature of the pyridazine ring makes it a versatile component in the construction of various molecular architectures. mdpi.comnih.gov This feature allows for functionalization at different positions on the ring, making it an attractive building block for the synthesis of new therapeutic agents and materials with specific electronic and optical properties. scholarsresearchlibrary.comresearchgate.netresearchgate.net Pyridazine derivatives have been investigated for a wide array of applications, including their use as herbicides, pharmaceuticals, and in the development of supramolecular assemblies. researchgate.net

Importance of the Boronic Acid Functional Group in Cross Coupling Methodologies

The boronic acid group (-B(OH)₂) is a cornerstone of modern organic synthesis, primarily due to its indispensable role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. yonedalabs.commerckmillipore.comnih.gov This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most versatile and widely used methods for forming carbon-carbon bonds. yonedalabs.com

The utility of boronic acids stems from their stability, low toxicity, and the ease with which they can be prepared and handled. nih.govacs.org They are compatible with a wide range of functional groups, allowing for the synthesis of complex molecules with high efficiency and selectivity. nih.gov The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, a key step in the catalytic cycle of the Suzuki-Miyaura reaction, leading to the formation of a new carbon-carbon bond between the organic fragments of the boronic acid and an organic halide. yonedalabs.comnih.gov Beyond the Suzuki-Miyaura reaction, boronic acids are also employed in other important transformations such as the Chan-Lam and Liebeskind-Srogl couplings. merckmillipore.com

Unique Characteristics of Pyridazin 3 Ylboronic Acid As a Bridging Heterocyclic Boronic Acid Derivative

Direct Boronation Approaches for Pyridazine Scaffolds

Direct C-H borylation represents an atom-economical and streamlined approach to heteroaryl boronic esters, circumventing the need for pre-functionalized starting materials like organic halides. researchgate.netresearchgate.net Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation. researchgate.netarkat-usa.org However, the direct borylation of the parent pyridazine ring remains relatively underdeveloped. researchgate.netmanchester.ac.uk

The presence of two nitrogen atoms in the diazine ring makes pyridazines less basic than pyridine (B92270) and enhances their C-H acidity, leading to greater intrinsic reactivity in borylation reactions. umich.edu For diazines, the iridium catalyst typically avoids the positions alpha to the nitrogen atoms (C3 and C6), favoring borylation at other sites. umich.edu For instance, the borylation of 6-methylpyridazine is efficient and highly selective, yielding the C-4 borylated product. umich.edu This regioselectivity is largely governed by a combination of steric and electronic effects. researchgate.net

SubstrateCatalyst SystemBorylation PositionReference
6-MethylpyridazineIridium-basedC-4 (Selective) umich.edu
2-Chloro-3-methylpyridazineIridium-basedC-5 (meta to Cl) umich.edu
Parent Pyrimidine (B1678525)[Ir(cod)Cl]₂/tmphenC-5 umich.edu

This table illustrates the regioselectivity observed in the direct C-H borylation of various diazine substrates.

While direct borylation at the C3 position of an unsubstituted pyridazine is challenging, specific substitution patterns can influence the reaction's regioselectivity. umich.edu A key challenge in the borylation of azines is the potential for the nitrogen lone pair to coordinate to the iridium center, leading to catalyst inhibition. researchgate.net Strategies to overcome this often involve using substrates with substituents that sterically block or electronically deactivate the nitrogen atom. researchgate.netumich.edu

Lithium-Halogen Exchange and in situ Quenching Protocols for this compound Formation

A robust and widely used method for the synthesis of aryl and heteroaryl boronic acids is the lithium-halogen exchange of an organic halide, followed by quenching the resulting organolithium species with a borate (B1201080) ester. researchgate.netwikipedia.org This protocol has been successfully applied to the large-scale preparation of analogous compounds like 3-pyridylboronic acid and can be adapted for pyridazine systems. orgsyn.orgresearchgate.netnih.gov

The process typically starts with a halopyridazine, such as 3-bromopyridazine (B1282269) or 3-chloropyridazine. The key innovation in modern protocols is the "in situ quench" technique. researchgate.netnih.gov In this setup, the organolithium reagent (e.g., n-butyllithium) is added to a solution containing both the halopyridazine and a trialkyl borate (e.g., triisopropyl borate) at low temperatures. orgsyn.org The rationale is that the rate of lithium-halogen exchange is significantly faster than the rate of reaction between the alkyllithium and the borate ester. orgsyn.org This allows for the instantaneous formation of the 3-lithiopyridazine intermediate, which is immediately trapped by the abundant borate ester in the mixture. orgsyn.org This minimizes side reactions that the highly reactive organolithium intermediate could otherwise undergo. orgsyn.org

The reaction sequence is as follows:

Lithium-Halogen Exchange: The halopyridazine reacts with n-butyllithium to form 3-lithiopyridazine and the corresponding alkyl halide.

Borylation: The 3-lithiopyridazine attacks the boron atom of the trialkyl borate to form a lithium pyridazinylborate complex.

Hydrolysis: Acidic workup hydrolyzes the borate complex to yield the final this compound. orgsyn.org

This method is highly efficient and can be scaled for bulk quantity production. researchgate.netnih.gov The resulting boronic acid is often isolated as its more stable boroxine (B1236090) trimer, especially after crystallization. orgsyn.org

Preparation of Pinacol Esters of this compound

While boronic acids are invaluable, they can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation, especially those with adjacent nitrogen atoms. researchgate.netmanchester.ac.ukorgsyn.org For this reason, they are often converted to more stable and easily handled boronate esters, with pinacol esters being the most common. arkat-usa.orgumich.edu

One standard method for preparing the pinacol ester involves the direct esterification of the boronic acid (or its boroxine form). orgsyn.org This is typically achieved by heating a solution of the boronic acid and pinacol in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus. orgsyn.org The reaction is driven to completion, and the resulting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (B7899577) can be isolated as a stable, crystalline solid. orgsyn.org

Alternatively, pinacol esters can be synthesized directly through C-H borylation reactions by using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source instead of a trialkyl borate. arkat-usa.orgumich.edu This approach provides the stable pinacol ester in a single step from the pyridazine starting material.

MethodStarting MaterialReagentsProductReference
EsterificationThis compound (or its boroxine)Pinacol, Toluene (reflux)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine orgsyn.org
Direct C-H BorylationSubstituted PyridazineB₂pin₂, Iridium catalystPyridazinylboronic acid pinacol ester arkat-usa.orgumich.edu

This table summarizes the primary methods for synthesizing pinacol esters of this compound.

Synthetic Challenges and Strategic Optimizations in this compound Construction

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. blumberginstitute.orgthieme-connect.de This electronic character has a profound impact on its reactivity. The C-3 position, in particular, is electron-poor. blumberginstitute.org While this electron deficiency can make the ring susceptible to nucleophilic attack, it also enhances the acidity of the ring's C-H bonds, which can be advantageous for C-H activation/borylation reactions. umich.eduacs.org

However, a significant challenge in transition-metal-catalyzed reactions, such as iridium-catalyzed borylation, is the propensity of the Lewis basic nitrogen atoms to coordinate to the metal center. researchgate.net This coordination can inhibit or poison the catalyst, leading to low reactivity. researchgate.net Strategic optimizations to mitigate this issue include the introduction of sterically hindering groups near the nitrogen atoms or the use of ligands on the metal that modulate its electronic properties and coordination sphere. researchgate.netumich.edu

Substituents on the pyridazine ring play a crucial role in determining both the efficiency and the regioselectivity of borylation reactions. umich.edu The interplay of steric and electronic effects dictates the outcome. researchgate.net

Steric Effects: Bulky substituents generally direct the borylation to the most accessible C-H bond. researchgate.netmadridge.org For example, in many iridium-catalyzed reactions on arenes, borylation occurs at the meta- or para-positions to avoid the steric clash of an ortho-substituent. madridge.org

Electronic Effects: Electron-withdrawing substituents can lower the basicity of the azinyl nitrogen, weakening its inhibitory interaction with the catalyst and potentially improving reaction efficiency. umich.edu Furthermore, the electronic nature of substituents can direct the site of borylation. In the case of 2-chloro-3-methylpyridazine, borylation occurs at C-5, which is meta to the electron-withdrawing chlorine atom. umich.edu

Achieving regioselective control is a primary challenge in the functionalization of pyridazines. For direct C-H borylation, the inherent electronic properties and substitution pattern of the pyridazine ring are the main controlling factors. Unlike many simple arenes where steric hindrance is the dominant factor, the regioselectivity in pyridazine borylation is a nuanced balance of sterics and electronics. researchgate.net

As demonstrated by iridium-catalyzed systems, different isomers can be accessed selectively:

C-4 Borylation: Achieved with substrates like 6-methylpyridazine. umich.edu

C-5 Borylation: Observed in parent pyrimidine and in pyridazines with specific substitution patterns like 2-chloro-3-methylpyridazine. umich.edu

C-6 Borylation: While challenging due to the adjacent nitrogen, borylation at the alpha-azinyl position (C6) has been shown to be possible for certain substituted pyridazines without requiring strongly electron-withdrawing groups. umich.edu

For syntheses requiring unambiguous regioselectivity at the C-3 position, the lithium-halogen exchange of a 3-halopyridazine precursor remains the most reliable and direct method, as the position of the boron functional group is predetermined by the starting material. orgsyn.orgresearchgate.net

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of this compound

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming C-C bonds. nih.gov The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide. wikipedia.org This methodology is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents. rsc.org

Mechanistic Elucidation of Suzuki-Miyaura Coupling Involving this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an aryl or heteroaryl halide (Ar-X). This step involves the palladium center inserting itself into the carbon-halogen bond, forming a Pd(II) intermediate (Ar-Pd-X). wikipedia.orglibretexts.org This initial step is often rate-determining.

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the this compound must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic "ate" complex, a tetracoordinate boronate species ([Pyridazinyl-B(OH)₃]⁻). libretexts.orgorganic-chemistry.org This boronate then reacts with the Pd(II) complex. The halide or other group on the palladium is replaced by the pyridazinyl group, forming a new Pd(II) intermediate (Ar-Pd-Pyridazinyl). wikipedia.org The exact mechanism of transmetalation remains a subject of detailed study, with two primary pathways proposed: the "boronate pathway" (direct reaction with the ate complex) and the "oxo-palladium pathway" (involving a Pd-hydroxo species). rsc.orgnih.gov The dominant pathway can depend on the specific reaction conditions. nih.gov

Reductive Elimination : In the final step, the newly formed Ar-Pd-Pyridazinyl complex undergoes reductive elimination. The two organic groups (the aryl group from the halide and the pyridazinyl group from the boronic acid) are expelled from the palladium center, now joined by a new C-C bond to form the final biaryl or heterobiaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgmdpi.com

A significant challenge in the coupling of N-heteroaryl boronic acids like this compound is the potential for competing protodeboronation, where a proton source cleaves the C-B bond, reducing the yield of the desired coupled product. nih.govpsu.edu

Scope and Limitations of Substrate Partners in this compound Coupling

The success of the Suzuki-Miyaura coupling using this compound is highly dependent on the nature of the coupling partner. A wide range of substrates can be used, but reactivity and yields are influenced by electronic and steric factors.

This compound can be coupled with a variety of aryl halides and pseudohalides. The reactivity of the halide partner generally follows the order: I > Br > OTf > Cl. While aryl iodides and bromides are highly reactive, the coupling of less reactive but more cost-effective aryl chlorides often requires more specialized catalytic systems with highly active ligands. nih.gov The reaction is tolerant of a diverse array of functional groups on the aryl halide partner, including both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Various Aryl Halides Note: This table includes representative examples from couplings of various heteroarylboronic acids to illustrate the general scope.

Heteroarylboron Reagent Aryl Halide Partner Catalyst/Ligand Base Yield Reference
Furan-2-yltrifluoroborate 4-Bromobenzonitrile Pd(OAc)₂ / RuPhos Na₂CO₃ 94% nih.gov
Furan-2-yltrifluoroborate 4-Chlorobenzonitrile Pd(OAc)₂ / RuPhos Na₂CO₃ 83% nih.gov
Thiophen-3-yltrifluoroborate 4-Bromobenzonitrile Pd(OAc)₂ / RuPhos Na₂CO₃ 93% nih.gov

The synthesis of molecules containing two or more heterocyclic rings (heterobiaryls) is of great importance. This compound is an effective coupling partner for a range of heteroaryl halides. nih.govdergipark.org.tr However, these reactions can be more challenging than those with aryl halides. The presence of Lewis basic nitrogen atoms in the heteroaryl halide (like in chloropyridines) or in the pyridazinylboronic acid itself can lead to catalyst inhibition by coordinating to the palladium center. nih.gov This can slow down or completely halt the catalytic cycle. Overcoming this limitation often requires higher catalyst loadings, elevated temperatures, or the use of specialized ligands designed to resist deactivation. nih.govnih.gov Despite these challenges, numerous heterobiaryl systems have been successfully synthesized. nih.govpsu.edu

Table 2: Synthesis of Heterobiaryls via Coupling with Heteroaryl Halides Note: This table includes examples of pyridazine derivatives formed via Suzuki-Miyaura coupling.

Boronic Acid/Ester Heteroaryl Halide Catalyst/Ligand Base Product Yield Reference
3-Methoxy-6-phenyl-4-pyridazinylboronic ester 2-Bromopyridine Pd(PPh₃)₄ K₂CO₃ 3-Methoxy-6-phenyl-4-(2-pyridyl)pyridazine 78% dur.ac.uk
3-Methoxy-6-phenyl-4-pyridazinylboronic ester 2-Chloropyrazine Pd(dppf)Cl₂ K₂CO₃ 3-Methoxy-6-phenyl-4-(2-pyrazinyl)pyridazine 81% dur.ac.uk
5-Indole boronic acid 3-Chloroindazole P2 (SPhos precatalyst) K₃PO₄ 3-(Indol-5-yl)indazole 80% nih.gov

The primary application of the Suzuki-Miyaura coupling of this compound is the synthesis of biaryl and, particularly, heterobiaryl structures. nih.govorganic-chemistry.org These motifs are ubiquitous in medicinal chemistry and materials science. psu.edu The reaction provides a convergent and efficient route to complex scaffolds that would be difficult to assemble through other means. nih.gov By choosing the appropriate pyridazinylboronic acid derivative and halide coupling partner, chemists can strategically construct a vast array of functionalized molecules containing the pyridazine ring system. Yields for these reactions are typically moderate to good, though they can sometimes be compromised by competing protodeboronation. nih.gov

Influence of Ancillary Ligands on Suzuki-Miyaura Coupling Performance

The choice of ancillary ligand, typically a phosphine (B1218219), is critical to the success of the Suzuki-Miyaura coupling, especially for challenging substrates. organic-chemistry.org The ligand plays several key roles: it stabilizes the palladium nanoparticles, prevents catalyst decomposition, and modulates the electronic and steric environment of the metal center, which in turn influences the rates of oxidative addition and reductive elimination. rsc.org

For couplings involving this compound and other N-rich heterocycles, the use of bulky, electron-rich biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, is highly beneficial. nih.gov Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in coupling reactions of nitrogen-containing heterocycles. nih.gov These ligands promote the formation of monoligated, highly reactive Pd(0) species that are less susceptible to inhibition by the basic nitrogen atoms present in the substrates. researchgate.net In a study on the coupling of 3-chloroindazole, a related N-rich heterocycle, precatalysts incorporating SPhos and XPhos provided significantly higher yields and turnover rates compared to catalysts using other phosphines or no ligand at all. nih.gov

Table 3: Influence of Ligands on Suzuki-Miyaura Coupling of 3-Chloroindazole Source: Adapted from a study on a related N-heterocycle, demonstrating ligand effects. nih.gov

Pd Source Ligand Conversion (%) Yield (%)
Pd₂(dba)₃ XPhos 75 56
Pd₂(dba)₃ SPhos 71 52
Pd₂(dba)₃ RuPhos 59 40
Pd₂(dba)₃ P(t-Bu)₃ 23 10
P2 (precatalyst) SPhos >95 80

This data underscores the dramatic impact of the ligand, with rationally designed ligands and precatalysts enabling efficient coupling of substrates that are otherwise unreactive.

Optimization of Reaction Conditions (e.g., Solvent Systems, Base Selection, Temperature Regimes)

The efficacy of Suzuki-Miyaura cross-coupling reactions involving this compound is profoundly influenced by the interplay of several key parameters: the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the reaction temperature. Optimization of these conditions is critical to maximize yield, minimize side reactions such as protodeboronation, and ensure broad substrate scope. sigmaaldrich.comnih.gov

Solvent Systems: The choice of solvent affects the solubility of reactants and the stability of the catalytic species. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN). thieme-connect.com For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, 1,4-dioxane was found to provide the best yield compared to THF and MeCN. researchgate.net Often, a mixture of an organic solvent and water is employed, as water can facilitate the dissolution of the inorganic base and influence the catalytic cycle. researchgate.net

Base Selection: The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. nih.govmdpi.com The strength and nature of the base must be carefully selected to be effective without promoting unwanted side reactions. Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.netresearchgate.net In many couplings involving heteroaromatic boronic acids, K₃PO₄ has proven to be particularly effective. researchgate.net For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) or potassium fluoride (B91410) (KF) may be employed. acs.org

Temperature Regimes: The reaction temperature directly impacts the reaction rate. While some highly active catalyst systems can facilitate couplings at room temperature, many reactions involving less reactive coupling partners, such as aryl chlorides, require elevated temperatures, often in the range of 60-120 °C, to proceed at a reasonable rate. researchgate.netacs.org Microwave irradiation has also been successfully used to accelerate these reactions, significantly reducing reaction times. researchgate.net For example, the synthesis of 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones via Suzuki coupling was achieved in 2 hours at 100 °C under microwave conditions. researchgate.net

The optimization process is often empirical, with the ideal conditions being highly dependent on the specific substrates being coupled. A typical starting point for the coupling of a halo-pyridazine with an arylboronic acid might involve a Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst, a carbonate or phosphate (B84403) base, and a solvent like dioxane/water at 80-100 °C.

Interactive Table: Optimization of Suzuki-Miyaura Coupling for Heterocyclic Substrates

This table summarizes optimized conditions from various studies on Suzuki-Miyaura reactions involving substrates structurally related to pyridazine, illustrating the impact of different parameters on reaction outcomes.

ElectrophileBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8060 researchgate.net
3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/Ethanol8028 researchgate.net
3-Iodo-imidazo[1,2-b]pyridazine derivativePhenylboronic acidPd(OAc)₂ (10) / Xantphos (20)K₂CO₃1,4-Dioxane150 (MW)78 researchgate.net
5-Bromo-2-hydroxyacetophenoneVarious arylboronic acidsPd(OAc)₂K₂CO₃Water/TBAB150 (MW)73-82 researchgate.net

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation Strategies

A notable example of this approach is the synthesis of 3-substituted-1(2H)-isoquinolones. mdpi.com This process begins with a regioselective Suzuki-Miyaura coupling of an o-halo-(2,2-dihalovinyl)-benzene derivative with a suitable boronic acid. The resulting intermediate is then subjected to a palladium-catalyzed cascade involving amination, carbonylation with carbon monoxide, and subsequent cyclization to construct the isoquinolone scaffold. mdpi.com This demonstrates a one-pot, three-bond synthesis.

While this specific example does not start with this compound, the principle is directly applicable. A hypothetical, yet mechanistically sound, pathway could involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized aryl halide, such as 2-bromo-N-(2-bromobenzyl)aniline. The product of this initial coupling would contain a pyridazine ring linked to an aniline (B41778) derivative poised for cyclization. Subsequent treatment under palladium-catalyzed aminocarbonylation conditions (Pd catalyst, CO gas, and a phosphine ligand) could trigger an intramolecular C-N bond formation, leading to complex, fused pyridazino-heterocycles. rsc.orgresearchgate.net

Research into pyridazino-fused ring systems has explicitly utilized strategies that combine an initial palladium-catalyzed C-C bond formation (like a Suzuki reaction) with a subsequent intramolecular C-N bond-forming reaction, such as a Buchwald-Hartwig amination, to achieve annulation. acs.orgmdpi.com These tandem approaches provide a powerful platform for rapidly building molecular complexity from pyridazine precursors.

Other Transition Metal-Catalyzed Coupling Reactions Involving this compound

While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals, particularly copper, offer alternative and complementary reactivity for the functionalization of this compound. Furthermore, established palladium-catalyzed paradigms beyond the Suzuki-Miyaura reaction, such as Negishi and Stille couplings, represent viable alternative strategies.

Copper-Mediated Transformations (e.g., Cyanation, Azide (B81097) Coupling)

Copper-catalyzed reactions provide mild and efficient pathways for the formation of carbon-heteroatom bonds, representing an important alternative to palladium-based methods.

Azide Coupling: The conversion of arylboronic acids to aryl azides is a valuable transformation, as azides are versatile intermediates for synthesizing triazoles and other nitrogen-containing heterocycles. A copper(II)-catalyzed method has been developed for the conversion of various aryl and heteroaryl boronic acids into their corresponding azides. rsc.orgmdpi.comresearchgate.net The reaction typically employs copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and sodium azide (NaN₃) as the azide source in a protic solvent like methanol (B129727) at moderate temperatures (e.g., 55 °C). researchgate.net This method shows broad functional group tolerance and is applicable to heteroaryl boronic acids, making it a suitable transformation for this compound. rsc.orgmdpi.com

Table: Representative Conditions for Copper-Catalyzed Azidation of Arylboronic Acids rsc.orgresearchgate.net

SubstrateCatalystAzide SourceSolventTemperature (°C)Time (h)
Aryl/Heteroaryl Boronic AcidCu(OAc)₂ (0.1 equiv)NaN₃ (1.5 equiv)Methanol551-3
Arylboronic Acid Pinacol EsterCu(OAc)₂ (0.1 equiv)NaN₃ (1.5 equiv)Methanol551-3
Potassium AryltrifluoroborateCu(OAc)₂ (0.1 equiv)NaN₃ (2.0 equiv)Methanol551-3

Cyanation: The introduction of a nitrile group is another critical functionalization. Copper-mediated cyanation of arylboronic acids offers an alternative to palladium-catalyzed methods that often use toxic cyanide sources. mdpi.com One approach involves a palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzylthiocyanate, which serves as a cyanide-free source of the nitrile group. sigmaaldrich.com The reaction is typically mediated by copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in THF at 50 °C. sigmaaldrich.com Another method uses copper(II) triflate (Cu(OTf)₂) and pyridine in DMA at 100 °C to facilitate the reaction between an arylboronic acid and a cyanide salt like KCN. mdpi.com These methods are compatible with a range of functional groups and have been demonstrated with various aryl and heteroaryl boronic acids.

Exploration of Alternative Cross-Coupling Paradigms (e.g., Negishi, Stille)

Beyond the widely used Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, offer alternative disconnection strategies for synthesizing functionalized pyridazines.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. acs.org This reaction is known for its high functional group tolerance. acs.org In the context of pyridazine synthesis, one could envision the coupling of a pyridazinylzinc reagent (prepared from a halopyridazine) with an aryl halide, or conversely, the coupling of Pyridazin-3-yl halide with an organozinc reagent. The Negishi coupling has been successfully applied to the synthesis of biaryls containing pyridine rings, highlighting its utility for N-heterocyclic systems.

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide or pseudohalide, also catalyzed by palladium. Organostannanes are stable and tolerant of many functional groups, though their toxicity is a drawback. researchgate.net The Stille reaction has been explicitly used for the functionalization of the imidazo[1,2-b]pyridazine (B131497) ring system, demonstrating its applicability to pyridazine-containing scaffolds. For example, 3-amino-6-(hetero)arylpyridazines have been synthesized via Stille cross-coupling reactions on 3-amino-6-halopyridazines, showcasing the power of this method for installing aryl groups onto the pyridazine core.

These alternative coupling reactions expand the synthetic toolkit available to chemists, providing different reactivity profiles and substrate compatibilities compared to the Suzuki-Miyaura reaction, thereby enabling a broader range of complex pyridazine-containing molecules to be synthesized.

Coordination Chemistry and Organometallic Complexes Derived from Pyridazin 3 Ylboronic Acid

Pyridazin-3-ylboronic Acid as a Ligand in Metal Complexation

This compound presents itself as a versatile ligand, capable of coordinating to metal centers through multiple modes. The primary coordination site is typically one of the pyridazine (B1198779) nitrogen atoms, which acts as a Lewis base, donating a lone pair of electrons to the metal ion. The presence of the adjacent nitrogen atom can influence the electronic properties and steric environment of the coordinating nitrogen, potentially leading to unique complex geometries and reactivity.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties.

Investigation of Coordination with Diverse Metal Centers for Catalytic Systems

The development of new catalytic systems is a major driving force in organometallic research. The unique electronic and steric properties of this compound make it an attractive ligand for the design of catalysts for a variety of organic transformations. The coordination of this ligand to different transition metal centers, such as palladium, ruthenium, rhodium, and copper, can lead to the formation of catalytically active species.

For instance, palladium complexes bearing pyridazine-based ligands have shown promise in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyridazine nitrogen can effectively stabilize the palladium center, while the electronic nature of the pyridazine ring can be tuned by substituents to modulate the catalytic activity. The boronic acid moiety of this compound itself can participate in the catalytic cycle, for example, by facilitating transmetalation steps.

The investigation into the coordination of this compound with a range of metal centers allows for a systematic study of how the nature of the metal influences the geometry, stability, and catalytic performance of the resulting complexes. This research is crucial for the rational design of new and improved catalysts for challenging chemical transformations.

Role of the Boronic Acid Moiety in Directed Metalation and Complex Formation

The boronic acid group in this compound can play a crucial role as a directing group in metalation reactions, facilitating the selective functionalization of the pyridazine ring. Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group to direct a strong base to deprotonate a specific C-H bond, typically in the ortho position.

In the case of this compound, the boronic acid moiety, or a derivative thereof, can coordinate to a metalating agent (e.g., an organolithium or lithium amide base), bringing the base into close proximity to the C4-H bond of the pyridazine ring. This proximity effect enhances the acidity of the C4-H bond, leading to its selective deprotonation and the formation of a new organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the pyridazine ring.

Applications of Pyridazin 3 Ylboronic Acid in Advanced Chemical Synthesis

Building Block in Medicinal Chemistry and Drug Discovery Initiatives

In the realm of medicinal chemistry, Pyridazin-3-ylboronic acid serves as a crucial starting material for the development of novel therapeutic agents. The pyridazine (B1198779) heterocycle is recognized as a privileged structure, meaning it is a recurring motif in a variety of bioactive compounds and approved drugs. dur.ac.ukbldpharm.com Its utility stems from its distinct properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding, all of which are important for drug-target interactions.

This compound is instrumental in the synthesis of new molecular scaffolds that form the core of potential drug candidates. The boronic acid functional group allows for the efficient formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This enables the straightforward attachment of the pyridazine ring to other aromatic or aliphatic systems, creating a diverse library of compounds. For instance, a synthetic approach using a pyridazine core has been developed to create nonpeptidic scaffolds that mimic the spatial arrangement of residues in a peptide alpha-helix. This versatility is crucial for generating small libraries of low molecular weight compounds that can be screened for activity against various biological targets, such as protein-protein interactions. The pyridazine framework is a key component in a wide array of biologically active compounds.

The application of this compound extends to the development of more complex, advanced heterocyclic derivatives aimed at specific pharmaceutical targets. The pyridazine ring is a component of several therapeutic agents, underscoring its importance in drug design. Its incorporation into a molecule can favorably influence properties such as polarity and metabolic stability. Researchers have synthesized numerous pyridazine derivatives, including fused ring systems, to explore their potential against a wide range of diseases. bldpharm.com The ease with which the pyridazine core can be functionalized makes it an attractive scaffold for developing compounds with tailored biological activities.

This compound and its derivatives are key components in the synthesis of molecules targeting specific and therapeutically relevant protein families, such as kinases and G-protein coupled receptors.

Kinase Inhibitors: The fused imidazo[1,2-b]pyridazine (B131497) scaffold, which can be constructed from pyridazine precursors, has been successfully explored for the development of protein kinase inhibitors. These inhibitors have shown activity against various eukaryotic kinases, including those from mammalian and protozoan sources. Specific 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated potent and selective inhibition of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), with IC₅₀ values below 100 nM. For example, one selective compound showed potent inhibition of DYRK1A (IC₅₀ = 50 nM) and the Plasmodium falciparum kinase PfCLK1 (IC₅₀ = 32 nM). This scaffold has also been identified as an inhibitor of PIM kinases, which are implicated in the survival of leukemic cells.

Table 1: Examples of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Compound SeriesTarget KinaseReported Activity (IC₅₀)Reference
3,6-Disubstituted imidazo[1,2-b]pyridazinesDYRK1A50 nM
3,6-Disubstituted imidazo[1,2-b]pyridazinesCLK182 nM
3,6-Disubstituted imidazo[1,2-b]pyridazinesCLK444 nM
3,6-Disubstituted imidazo[1,2-b]pyridazinesP. falciparum CLK1 (PfCLK1)32 nM
Imidazo[1,2-b]pyridazinesPIM1Potent inhibition
Imidazo[1,2-b]pyridazinesPIM2Moderate inhibition

Receptor Antagonists: The pyridazinone core, accessible from pyridazine building blocks, is a key feature in a class of potent histamine (B1213489) H₃ receptor (H₃R) antagonists. These compounds are being investigated for their potential in treating cognitive and attentional disorders. For example, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401; irdabisant) was identified as a lead candidate from a series of pyridazin-3-one H₃R antagonists/inverse agonists. The synthesis of constrained amine analogs of these pyridazinones has led to the identification of new classes of compounds with improved pharmacokinetic profiles.

The pyridazine ring itself possesses inherent physicochemical properties that are advantageous for designing scaffolds with specific and favorable binding interactions. The two adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors, which can be crucial for anchoring a molecule within the binding site of a biological macromolecule like an enzyme or receptor. These properties, combined with the rigid structure of the aromatic ring, allow medicinal chemists to design molecules with precise three-dimensional orientations that complement the target's binding pocket. The synthesis of pyridazine-based scaffolds designed to mimic protein secondary structures, such as α-helices, is a prime example of how the pyridazine core can be used to create molecules that specifically target and disrupt protein-protein interactions.

Utility in Material Science and Polymer Chemistry

While the primary application of this compound is in medicinal chemistry, its reactive nature also lends it to potential uses in the fields of material science and polymer chemistry. Boronic acids, in general, are valuable functional groups for creating responsive or "smart" polymers.

The use of this compound, or its protected forms like Pyridazine-3-boronic acid pinacol (B44631) ester, is an emerging area in polymer chemistry. Boronic acid-containing polymers are known for their unique ability to form reversible covalent bonds with diols, a property that has been widely exploited for applications such as glucose sensing and self-healing hydrogels. While much of the existing research focuses on phenylboronic acid, the incorporation of a pyridazine moiety offers a way to introduce different electronic and binding properties into a polymer backbone. Pyridazine-3-boronic acid pinacol ester has been noted for its potential use in synthesizing polymers and organometallic compounds. This suggests a pathway for creating novel functional polymers where the pyridazine unit could modulate the material's properties, such as its thermal stability, conductivity, or its ability to coordinate with metals.

Preparation of Organometallic Building Blocks

This compound is a versatile precursor in the synthesis of complex organometallic building blocks, which are fundamental components in the construction of advanced materials and catalysts. The reactivity of the boronic acid moiety, primarily through palladium-catalyzed cross-coupling reactions, allows for the precise introduction of the pyridazinyl scaffold into larger molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, enabling the formation of carbon-carbon bonds between the pyridazine ring and various organic halides. nih.gov

The electron-deficient nature of the pyridazine ring makes the carbon-boron bond susceptible to facile transmetalation to a palladium center, a key step in the Suzuki-Miyaura catalytic cycle. nih.gov This reactivity allows for the coupling of this compound with a wide range of aryl, heteroaryl, and vinyl halides or triflates. The resulting pyridazinyl-substituted aromatic or olefinic compounds can then serve as ligands for the synthesis of more complex organometallic structures. The stability and well-defined coordination properties of the pyridazine moiety make it a desirable component in the design of functional organometallic compounds. liberty.edu

The general scheme for the synthesis of a pyridazinyl-substituted organometallic building block via Suzuki-Miyaura coupling is depicted below:

Pyridazin-3-B(OH)₂ + R-X --(Pd catalyst, Base)--> Pyridazin-3-R + B(OH)₂-X

Where R can be an aryl, heteroaryl, or vinyl group, and X is a halide (I, Br, Cl) or triflate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Reactant 1Reactant 2Catalyst/ConditionsProductApplication of Product
This compoundAryl Halide (e.g., Bromobenzene)Pd(PPh₃)₄, Na₂CO₃3-PhenylpyridazinePrecursor for substituted bipyridine-type ligands
This compoundHeteroaryl Halide (e.g., 2-Bromothiophene)Pd(dppf)Cl₂, K₂CO₃3-(Thiophen-2-yl)pyridazineBuilding block for organic semiconductors liberty.edu
This compoundVinyl Halide (e.g., (E)-1-Bromo-2-phenylethene)Pd(OAc)₂, P(t-Bu)₃, K₃PO₄3-((E)-2-Phenylvinyl)pyridazineComponent for non-linear optical chromophores

Development of Novel Functional Materials (e.g., Non-Linear Optical Chromophores, MOF Ligands)

The unique electronic properties of the pyridazine ring, combined with the synthetic accessibility offered by the boronic acid group, make this compound a valuable building block for novel functional materials.

Non-Linear Optical (NLO) Chromophores:

Organic materials with significant second- or third-order non-linear optical (NLO) activity are of great interest for applications in optoelectronics and photonics. arxiv.orgresearchgate.net A common design strategy for NLO chromophores is the creation of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The electron-deficient nature of the pyridazine ring allows it to function as an effective electron-accepting component in such systems. researchgate.net

This compound can be utilized as a key intermediate in the synthesis of these chromophores. Through Suzuki-Miyaura cross-coupling, an electron-donating group attached to an aryl or heteroaryl halide can be readily linked to the pyridazine core. The resulting molecule possesses the requisite charge asymmetry for NLO activity. Further functionalization of the pyridazine ring or the donor group can be performed to fine-tune the NLO properties.

Metal-Organic Framework (MOF) Ligands:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgossila.com The properties of MOFs, such as their pore size, shape, and chemical environment, can be tailored by the choice of the organic linker. The pyridazine moiety, with its two adjacent nitrogen atoms, can act as a chelating or bridging ligand, coordinating to metal centers to form stable framework structures. rsc.orgrsc.org

This compound offers a strategic entry point for designing sophisticated MOF ligands. The boronic acid group can be used as a reactive handle for further elaboration of the ligand structure through cross-coupling reactions, allowing for the introduction of additional coordinating groups or functional moieties. Alternatively, the boronic acid itself can participate in the formation of the MOF structure through condensation reactions with suitable linkers or by being incorporated as a functional group within the pores of the MOF. nih.govresearchgate.net The incorporation of the polar pyridazine ring into the MOF structure can enhance its affinity for specific guest molecules, such as CO₂.

Functional Material TypeRole of Pyridazine MoietySynthetic Strategy Involving this compoundPotential Application
Non-Linear Optical ChromophoreElectron-accepting unitSuzuki-Miyaura coupling with an electron-donating aryl halideOptical switching, frequency doubling
MOF LigandCoordination to metal centersFunctionalization via the boronic acid to introduce other coordinating groupsGas storage, catalysis, sensing

Development of Chemical Probes and Sensing Systems

Potential in Chemosensor Design and Development

The development of selective and sensitive chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. This compound possesses two key functional groups that make it an attractive platform for the design of novel chemosensors: the boronic acid moiety and the pyridazine ring.

The boronic acid group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols to form stable cyclic boronate esters. nih.govrsc.orgrsc.org This interaction has been widely exploited in the development of fluorescent sensors for carbohydrates and other diol-containing biomolecules. nih.govrsc.org The binding event can lead to a change in the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.

The pyridazine ring, with its basic nitrogen atoms, can act as a binding site for metal ions. nih.govmdpi.com Coordination of a metal ion to the pyridazine nitrogens can also modulate the photophysical properties of an integrated fluorophore. The combination of a boronic acid and a pyridazine unit in a single molecule opens up the possibility of creating dual-responsive sensors or sensors with enhanced selectivity.

A potential design for a fluorescent chemosensor based on this compound would involve coupling it to a fluorophore. The fluorescence of the resulting conjugate could be quenched in its free state. Upon binding of a diol to the boronic acid or a metal ion to the pyridazine nitrogens, the quenching mechanism could be disrupted, leading to a "turn-on" fluorescence response. The specificity of the sensor could be tuned by modifying the structure of the fluorophore and the substitution pattern on the pyridazine ring.

Target AnalyteBinding Site on this compound DerivativeSensing MechanismPotential Application
Carbohydrates (e.g., glucose)Boronic acidFluorescence enhancement/quenching upon boronate ester formationMonitoring blood glucose levels
Metal Ions (e.g., Cu²⁺, Zn²⁺)Pyridazine nitrogen atomsChanges in fluorescence upon metal coordinationDetection of heavy metal contaminants
Catecholamines (e.g., dopamine)Boronic acid (diol moiety)Modulation of fluorescence via PET or ICTNeurotransmitter sensing

Mechanistic Investigations and Theoretical Studies on Pyridazin 3 Ylboronic Acid Reactivity

Detailed Reaction Pathway Elucidation for Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and its mechanism has been extensively studied. mdpi-res.comnih.gov For substrates like Pyridazin-3-ylboronic acid, the reaction follows a well-established catalytic cycle involving a palladium catalyst. nih.gov This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a palladium(0) complex. This step forms a palladium(II) intermediate (R¹-PdII-X), which is a key reactive species in the cycle. nih.gov The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial as it modulates the reactivity and stability of the metal center. nih.gov

Reductive Elimination : In the final step, the two organic groups (R¹ and the pyridazinyl moiety) on the palladium(II) complex are coupled, forming the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com For the reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center. youtube.com

A comparative Density Functional Theory (DFT) modeling study on the Suzuki-Miyaura reactions of a related compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, with different boronic acids provides insight into the relative energetics of the reaction pathway. mdpi.com The study calculated the activation barriers for the key elementary steps, highlighting how the nature of the boronic acid (ferrocenyl vs. phenyl) influences the reaction pathway. mdpi.com

Elementary StepCoupling PartnerCalculated Relative Energetics (ΔE, kcal/mol)Calculated Activation Barrier (ΔE#, kcal/mol)
Oxidative Addition (First)Ferroceneboronic acid-12.814.9
Transmetalation (First)Ferroceneboronic acid-16.115.4
Reductive Elimination (First)Ferroceneboronic acid-31.511.4
Oxidative Addition (Second)Phenylboronic acid-11.716.5
Transmetalation (Second)Phenylboronic acid-16.715.8
Reductive Elimination (Second)Phenylboronic acid-34.912.5

Data adapted from a DFT modeling study on the sequential Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com

Computational Chemistry Approaches for Understanding Reactivity, Selectivity, and Electronic Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity, selectivity, and electronic properties of molecules like this compound. nih.govmdpi.com These theoretical studies provide insights into molecular structure, electronic distribution, and the energetics of reaction pathways that are often difficult to probe experimentally. mdpi.comdntb.gov.ua

DFT calculations can be used to determine the geometric and electronic characteristics of pyridazine (B1198779) derivatives. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electron-donating and accepting capabilities of the molecule. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com For a series of push-pull thienylpyridazine derivatives, DFT calculations were used to obtain information on conformation, electronic structure, and electron distribution, which was then correlated with their nonlinear optical properties. nih.gov

Furthermore, computational models are employed to rationalize reaction outcomes. For instance, DFT modeling of the Suzuki-Miyaura reaction of a bromo-pyridazinone scaffold helped to elucidate the specific role of different boronic acids in the observed product distributions and side reactions. mdpi.com These calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates and calculating their relative energies to predict the most likely reaction pathway. mdpi.com

Computational methods are also vital for determining physicochemical properties like the acid dissociation constant (pKa). The pKa is crucial as it influences the solubility and reactivity of boronic acids, particularly in the base-mediated transmetalation step of the Suzuki-Miyaura reaction. mdpi.com Theoretical calculations can predict the pKa of arylboronic acids by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. mdpi.com The electronic effects of substituents on the aryl ring significantly impact the acidity, a phenomenon that can be quantitatively assessed through computation. mdpi.com

Computational MethodInformation GainedRelevance to Reactivity/Selectivity
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, charge distributionPredicts sites of reactivity, kinetic stability, and electronic effects of substituents. nih.govmdpi.com
Transition State TheoryReaction pathways, activation energy barriers, intermediate structuresElucidates reaction mechanisms and explains observed selectivity. nih.govmdpi.com
Solvent Models (e.g., PCM)Thermodynamic properties in solution (e.g., ΔG of dissociation)Allows for the theoretical prediction of pKa values, which govern boronate formation. mdpi.com

Studies on Boronic Acid Stability and Decomposition Pathways

A significant challenge in the application of heteroarylboronic acids, including this compound, is their inherent instability. nih.gov These compounds are susceptible to decomposition, which can diminish their effectiveness in cross-coupling reactions, particularly when coupling with less reactive halides that require longer reaction times or harsher conditions. nih.gov The primary decomposition pathway is protodeboronation, an aqueous process where the C-B bond is cleaved to replace the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃). nih.gov

Mechanistic studies have revealed that the rate of protodeboronation is highly dependent on the pH of the medium. nih.gov Kinetic models have been developed to analyze the complex relationship between pH, boron speciation (boronic acid vs. boronate), and the protonation state of the heterocycle. nih.gov These models have identified several distinct pathways for protodeboronation:

Acid-catalyzed pathway : Occurs at low pH.

Water-mediated decomposition : Involves the unimolecular decomposition of the boronate anion. acs.org

Self-catalyzed pathway : Occurs when the pH is close to the pKa of the boronic acid, where both the acid and its conjugate base are present in significant concentrations. nih.gov

Base-mediated pathways : Can occur at high pH. For highly electron-deficient arenes, this can proceed via a transient aryl anionoid pathway. nih.gov

The electronic nature of the aromatic ring is a critical factor. The pyridazine ring is electron-deficient, which can influence its stability and preferred decomposition pathway. The instability of many heteroarylboronic acids, such as the notoriously unstable 2-pyridylboronic acid, has driven the development of more stable surrogates. nih.gov N-methyliminodiacetic acid (MIDA) boronates, for example, have been developed as air-stable, solid precursors that can slowly release the unstable boronic acid in situ under the reaction conditions, thereby minimizing decomposition while allowing for efficient cross-coupling. nih.gov

Decomposition PathwayDescriptionTypical Conditions
ProtodeboronationCleavage of the C-B bond, replacing -B(OH)₂ with -H. nih.govAqueous media, rate is pH-dependent. nih.gov
OxidationConversion of the boronic acid to the corresponding phenol. researchgate.netCan be minimized by careful exclusion of oxidants and control of reaction conditions. nih.gov
Polymerization/TrimerizationFormation of boroxines (anhydrides) or other oligomeric species.Can occur upon storage or heating, especially in the solid state. nih.gov

Future Research Directions and Emerging Avenues for Pyridazin 3 Ylboronic Acid

Discovery of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing pyridazin-3-ylboronic acid and its derivatives is a primary area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents or produce significant waste. Future efforts should focus on "green chemistry" principles.

Key research objectives could include:

Metal-Free Borylation: Exploring transition-metal-free catalytic borylation reactions to introduce the boronic acid group onto the pyridazine (B1198779) scaffold. mdpi.com This would reduce reliance on expensive and potentially toxic heavy metal catalysts.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and efficiency over batch production.

Alternative Solvents: Investigating the use of sustainable solvents, such as bio-based solvents or ionic liquids, to replace conventional volatile organic compounds. researchgate.net

Direct C-H Borylation: Developing methods for the direct C-H borylation of pyridazine precursors. This atom-economical approach would eliminate the need for pre-functionalized starting materials, streamlining the synthetic process.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesResearch Focus
Metal-Free CatalysisReduced cost, lower toxicity, simplified purificationDevelopment of organocatalysts or main-group element catalysts for borylation. mdpi.com
Flow ChemistryEnhanced safety, scalability, process control, higher yieldsOptimization of reactor design and reaction conditions for continuous production.
Green SolventsReduced environmental impact, improved worker safetyScreening of bio-derived solvents and ionic liquids for compatibility and efficiency. researchgate.net
Direct C-H BorylationHigh atom economy, fewer synthetic steps, reduced wasteDiscovery of selective catalysts for C-H activation and functionalization of the pyridazine ring.

Exploration of Unprecedented Catalytic Transformations

The distinct electronic nature of the pyridazine ring can be harnessed to develop novel catalytic systems where this compound or its derivatives act as ligands or catalysts themselves. The nitrogen atoms in the pyridazine ring can coordinate with metal centers, influencing their catalytic activity.

Future research could explore:

Novel Ligand Design: Synthesizing derivatives of this compound to serve as ligands in transition-metal catalysis. The electronic properties of these ligands could be fine-tuned to enhance catalytic efficiency and selectivity in reactions like cross-coupling, hydrogenation, and C-H activation.

Organoboron Acid Catalysis: Investigating the potential of this compound as an organocatalyst. Boronic acids are known to catalyze a range of reactions, including dehydrative condensations and aza/oxa-Michael additions. researchgate.netnih.gov The pyridazine moiety could modulate the Lewis acidity of the boron center, potentially leading to unique reactivity.

Photoredox Catalysis: Exploring the use of pyridazine-boronic acid derivatives in photoredox catalysis, either as photosensitizers or as components of catalytic systems that can be activated by light.

Expansion into Underexplored Biological and Material Science Applications

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. rsc.orgacs.org Similarly, boronic acids are crucial components of several FDA-approved drugs and are widely used as sensors. The combination of these two moieties in this compound suggests significant, yet largely unexplored, potential in both biological and material science applications.

Biological Applications: Pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. rjptonline.orgnih.govproquest.com Future research should focus on synthesizing libraries of compounds derived from this compound for biological screening against various therapeutic targets. nih.gov Specific areas of interest include:

Kinase Inhibitors: The pyridazine core is present in several kinase inhibitors. jst.go.jp this compound could serve as a key starting material for novel inhibitors targeting kinases involved in cancer and inflammatory diseases.

Enzyme Inhibitors: The boronic acid group is a well-known pharmacophore that can form reversible covalent bonds with the active sites of serine proteases and other enzymes. This makes this compound an attractive scaffold for designing targeted enzyme inhibitors.

Bioisosteres: The pyridazine ring can act as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of existing drugs. blumberginstitute.org

Material Science Applications: The unique photophysical properties of pyridazine-containing molecules and the utility of boronic acids in constructing conjugated systems suggest applications in advanced materials. nbinno.com

Organic Light-Emitting Diodes (OLEDs): Boron-containing compounds are increasingly used in the development of materials for OLEDs, particularly as blue emitters. frontiersin.orginnovations-report.com The electron-deficient pyridazine ring could be incorporated into π-conjugated systems to tune their electronic and emissive properties for high-performance OLEDs.

Chemical Sensors: Boronic acids are widely used in the design of sensors for carbohydrates and other diol-containing molecules. bath.ac.ukrsc.org this compound could be functionalized to create fluorescent or colorimetric sensors for biologically relevant analytes.

Conjugated Polymers: The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to novel conjugated polymers with tailored optoelectronic properties for applications in organic electronics. nbinno.com

Table 2: Potential Applications in Biology and Material Science

FieldPotential ApplicationRationale
Medicinal Chemistry Kinase InhibitorsPyridazine is a known scaffold in anticancer agents targeting kinases. nih.govjst.go.jp
Serine Protease InhibitorsBoronic acid moiety can form reversible covalent bonds with enzyme active sites.
Antibacterial AgentsPyridazine derivatives have shown significant antibacterial activity. rjptonline.orgproquest.com
Material Science OLED EmittersBoron-containing π-conjugated systems are promising for efficient blue emission. frontiersin.org
Saccharide SensorsBoronic acids are known to bind selectively with diols, enabling sensor design. rsc.org
Organic SemiconductorsIncorporation into conjugated polymers can tune electronic properties for transistors. nbinno.com

Development of Asymmetric Synthetic Methodologies Utilizing this compound

The synthesis of enantiomerically pure molecules is of paramount importance, particularly in the pharmaceutical industry. Future research should focus on developing asymmetric methods that incorporate the this compound unit to generate chiral molecules with high stereocontrol.

Promising research avenues include:

Asymmetric Catalysis: Using this compound as a substrate in enantioselective catalytic reactions. For example, rhodium-catalyzed asymmetric additions of arylboronic acids to various prochiral substrates have been shown to produce chiral alcohols and other valuable products with high enantioselectivity. nih.govnih.gov Adapting these methods to this compound could provide access to a wide range of chiral pyridazine-containing compounds.

Chiral Ligand Synthesis: Designing and synthesizing chiral ligands derived from the pyridazine-boronic acid scaffold for use in asymmetric catalysis. nih.gov The rigidity of the pyridazine ring and the defined coordination geometry could lead to highly effective catalysts.

Diastereoselective Reactions: Exploiting the inherent stereochemistry of chiral derivatives of this compound to direct the outcome of subsequent reactions, enabling the synthesis of complex molecules with multiple stereocenters. acs.org

Integration into Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot. beilstein-journals.orgbeilstein-journals.org Integrating this compound into these efficient synthetic strategies represents a significant area for future exploration.

Key directions include:

Petasis-type Reactions: Utilizing this compound in the Petasis borono-Mannich reaction, a three-component reaction involving an amine, a carbonyl compound, and a boronic acid, to synthesize complex α-amino acids and their derivatives containing the pyridazine moiety. beilstein-journals.org

Suzuki-Miyaura-Initiated Cascades: Designing cascade reaction sequences that begin with a Suzuki-Miyaura coupling of this compound, followed by one or more intramolecular cyclization or rearrangement steps to rapidly build fused heterocyclic systems. nih.gov

Novel MCR Development: Creating new multi-component reactions where this compound is a key reactant. For instance, reactions combining this compound with isocyanides and other components could lead to novel heterocyclic scaffolds with potential biological activity. researchgate.net

The exploration of these research avenues will undoubtedly unlock the full potential of this compound as a valuable building block, leading to innovations in synthetic chemistry, medicine, and material science.

Q & A

Q. What are the established synthetic routes for Pyridazin-3-ylboronic acid, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, using halogenated pyridazine precursors and boronic acid reagents. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos) impacts efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 60–80°C optimize boronic acid stability and coupling efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like boroxines.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm structural integrity; boronic acid protons appear as broad peaks (~δ 7–9 ppm) due to hydration .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 137).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Use acidic mobile phases (0.1% TFA) to suppress boronic acid decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound across studies?

Discrepancies often arise from:

  • Hydration states : Anhydrous vs. hydrated forms exhibit different reactivity in cross-coupling reactions. Use Karl Fischer titration to quantify water content .
  • Purity variations : Impurities (e.g., boroxines) reduce effective boronic acid concentration. Validate purity via quantitative NMR or elemental analysis .
  • Reaction conditions : Compare oxygen-free vs. aerobic environments; trace oxygen may oxidize boronic acids.

Q. Methodological Approach :

Replicate conflicting studies under identical conditions (catalyst, solvent, temperature).

Characterize starting material purity and hydration state.

Q. What strategies optimize the stability of this compound in long-term storage?

  • Storage conditions : Anhydrous solvents (e.g., dry DMSO) at -20°C under inert gas (Ar/N₂).
  • Stabilizers : Additives like 2,6-lutidine (1–5% v/v) mitigate hydrolysis .
  • Monitoring : Regular HPLC checks every 3 months to detect degradation (e.g., boroxine formation).

Q. Example Stability Study Design :

ConditionDegradation Rate (%/month)Major Degradation Product
Dry DMSO, -20°C<1%None
Aqueous solution15%Boroxine
Ambient temperature25%Boroxine + oxidation

Q. How should researchers design experiments to resolve contradictory NMR data for this compound derivatives?

Contradictions in NMR data may stem from:

  • Dynamic equilibria : Hydration/dehydration equilibria broaden peaks. Use deuterated solvents with controlled water content (e.g., D₂O/DMSO-d₆ mixtures) .
  • Paramagnetic impurities : Filter samples through chelating resins to remove trace metals.
  • Temperature effects : Acquire spectra at 25°C and 50°C to observe shifts in equilibrium states .

Q. Protocol :

Prepare samples under rigorously anhydrous conditions.

Compare NMR data across multiple solvents (CDCl₃, DMSO-d₆).

Validate with X-ray crystallography for unambiguous structural confirmation .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals over preprint repositories. Cross-reference synthetic protocols from Journal of Organic Chemistry or Tetrahedron Letters for reproducibility .
  • Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm reproducibility .
  • Ethical Reporting : Disclose all reaction conditions, including failed attempts, to aid troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.